(4-カルバモイル-2-フルオロフェニル)ボロン酸

説明

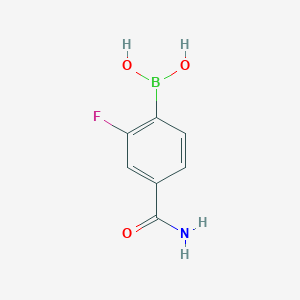

(4-Carbamoyl-2-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C7H7BFNO3 and its molecular weight is 182.95 g/mol. The purity is usually 95%.

BenchChem offers high-quality (4-Carbamoyl-2-fluorophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Carbamoyl-2-fluorophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

カップリング反応

(4-カルバモイル-2-フルオロフェニル)ボロン酸: は、さまざまなカップリング反応における反応物として使用できます。同様のボロン酸は、ビアリール化合物を合成するために使用されるクロスカップリング反応の一種である鈴木カップリングに関与することが知られています。 このプロセスは、多くの場合、マイクロ波活性化とトリトンBなどの触媒を伴います .

生物活性

ボロン酸から誘導された化合物は、その生物活性について調べられています。 たとえば、それらは新規な生物活性のあるターフェニルに変換でき、薬物開発に潜在的な用途があります .

センシングアプリケーション

ボロン酸は、ジオールやフッ化物やシアン化物アニオンなどの強力なルイス塩基と独自の相互作用をします。 これらの相互作用により、さまざまな物質を検出するためのセンシングアプリケーションで有用になります .

薬物設計とデリバリー

フェニルボロン酸とそのエステルは、新規薬物および薬物送達システムの設計において貴重であるとされています。 それらは、特に中性子捕捉療法に適したホウ素担体として注目されていますが、水中でわずかに安定しているだけです .

液晶化合物の合成

関連するフルオロフェニルボロン酸は、フルオロビフェニルシクロヘキセンやジフルオロターフェニルなどの新規液晶化合物を合成するために使用されてきました。これは、(4-カルバモイル-2-フルオロフェニル)ボロン酸にも同様の用途があることを示唆しています .

ロイコトリエンB4受容体アゴニスト

別の潜在的な用途は、強力なロイコトリエンB4受容体アゴニストとして同定されているo-フェニルフェノールの合成にあります。 これは、抗炎症薬開発における役割を示唆しています .

作用機序

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, (4-Carbamoyl-2-fluorophenyl)boronic acid would interact with a palladium catalyst and an organohalide . The boronic acid donates its organoboron group to the palladium catalyst in a process called transmetalation . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The compound’s role in suzuki-miyaura cross-coupling reactions suggests it could be involved in the synthesis of various organic compounds .

Pharmacokinetics

It’s worth noting that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c for optimal stability .

Result of Action

The primary result of (4-Carbamoyl-2-fluorophenyl)boronic acid’s action in a Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The efficacy and stability of (4-Carbamoyl-2-fluorophenyl)boronic acid can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, the success of Suzuki-Miyaura cross-coupling reactions can depend on the presence of a suitable palladium catalyst and an appropriate organohalide .

生物活性

(4-Carbamoyl-2-fluorophenyl)boronic acid is an organoboron compound that has gained attention in various fields of research, particularly in medicinal chemistry and biochemistry. Its unique structural features, including a boronic acid moiety and a fluorinated phenyl ring, contribute to its biological activity. This article explores the biological activity of (4-Carbamoyl-2-fluorophenyl)boronic acid, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C7H7BFNO3

- Molecular Weight : 182.95 g/mol

- CAS Number : 874289-22-2

The compound features a boronic acid group that allows it to form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug design.

The mechanism of action of (4-Carbamoyl-2-fluorophenyl)boronic acid primarily involves its ability to interact with specific molecular targets, such as enzymes and receptors. The boronic acid functionality enables the formation of boronate esters with diols, which can modulate enzyme activity. This property has been exploited in the design of enzyme inhibitors and therapeutic agents targeting specific pathways in cancer and other diseases.

Enzyme Inhibition

Research indicates that (4-Carbamoyl-2-fluorophenyl)boronic acid can act as an inhibitor for various enzymes. For instance, studies have shown its potential in inhibiting proteasome activity, which is crucial for regulating protein turnover in cells. The inhibition of the proteasome can lead to the accumulation of pro-apoptotic factors, thereby inducing apoptosis in cancer cells.

Anticancer Activity

A significant area of investigation is the anticancer properties of this compound. The ability to selectively inhibit cancer cell proliferation has been demonstrated in various studies:

- Case Study 1 : A study evaluated the cytotoxic effects of (4-Carbamoyl-2-fluorophenyl)boronic acid on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents .

- Case Study 2 : In another investigation, the compound was tested against breast cancer cell lines, showing enhanced efficacy when used in combination with other therapeutic agents. This combination therapy approach highlighted its potential as an adjunct treatment in cancer therapy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (4-Carbamoyl-2-fluorophenyl)boronic acid | Boronic acid group; fluorinated phenyl ring | Enzyme inhibitor; anticancer effects |

| (4-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid | Additional tert-butyl group; similar fluorination | Enhanced stability; varied activity |

| Phenylboronic acid | Lacks carbamoyl and fluorine substituents | Less effective as enzyme inhibitor |

This table illustrates how structural variations influence biological activity, emphasizing the importance of specific functional groups in determining the efficacy of boronic acids as therapeutic agents.

Future Directions and Applications

The ongoing research into (4-Carbamoyl-2-fluorophenyl)boronic acid suggests several promising avenues for future exploration:

- Drug Development : Continued investigation into its mechanism can lead to the development of novel anticancer drugs.

- Biomolecular Probes : Its ability to form reversible covalent bonds makes it suitable for use as a biomolecular probe in studying enzyme dynamics and protein interactions.

- Combination Therapies : Exploring its synergistic effects with other chemotherapeutics could enhance treatment outcomes for patients with resistant cancers.

特性

IUPAC Name |

(4-carbamoyl-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BFNO3/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHUCXBQJEJTERU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)N)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660308 | |

| Record name | (4-Carbamoyl-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-22-2 | |

| Record name | (4-Carbamoyl-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。